

Spectral Analysis of 5-Amino-2-methoxypyridine-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-methoxypyridine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound **5-Amino-2-methoxypyridine-4-carboxylic acid** (CAS: 183741-91-5). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on the analysis of its constituent functional groups. It also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Structure and Properties

Chemical Structure:

Caption: Chemical structure of **5-Amino-2-methoxypyridine-4-carboxylic acid**.

Property	Value
Molecular Formula	C ₇ H ₈ N ₂ O ₃
Molecular Weight	168.15 g/mol
CAS Number	183741-91-5

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Amino-2-methoxypyridine-4-carboxylic acid**. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.

NMR Spectroscopy Data

Table 1: Predicted ^1H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~7.5	Singlet	1H	Pyridine Ring H-6
~6.5	Singlet	1H	Pyridine Ring H-3
~5.0	Broad Singlet	2H	Amino (-NH ₂)
~3.8	Singlet	3H	Methoxy (-OCH ₃)

Table 2: Predicted ^{13}C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~168	Carboxylic Acid Carbonyl (C=O)
~160	Pyridine C-2 (attached to -OCH ₃)
~150	Pyridine C-5 (attached to -NH ₂)
~140	Pyridine C-6
~110	Pyridine C-4 (attached to -COOH)
~105	Pyridine C-3
~55	Methoxy Carbon (-OCH ₃)

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H Stretch (asymmetric and symmetric)
2500 - 3300	Broad	O-H Stretch (Carboxylic Acid)
~1700	Strong	C=O Stretch (Carboxylic Acid)
1600 - 1650	Medium	N-H Bend
1580 - 1620	Medium	C=C and C=N Ring Stretching
1200 - 1300	Strong	C-O Stretch (Carboxylic Acid and Methoxy)
~1100	Medium	C-N Stretch

Mass Spectrometry (MS) Data

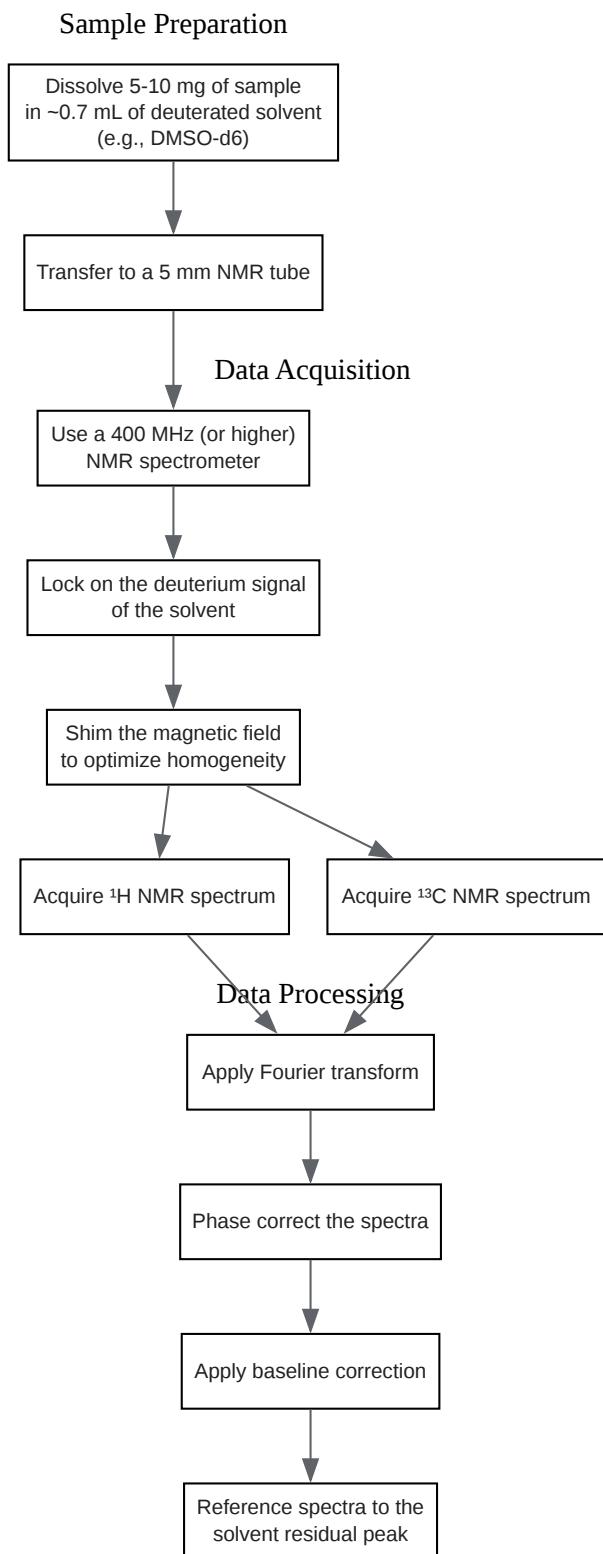
Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
168	[M] ⁺ (Molecular Ion)
151	[M - OH] ⁺
123	[M - COOH] ⁺
108	Further fragmentation, loss of functional groups

Experimental Protocols

The following sections provide standardized methodologies for the acquisition of spectral data for **5-Amino-2-methoxypyridine-4-carboxylic acid**.

NMR Spectroscopy



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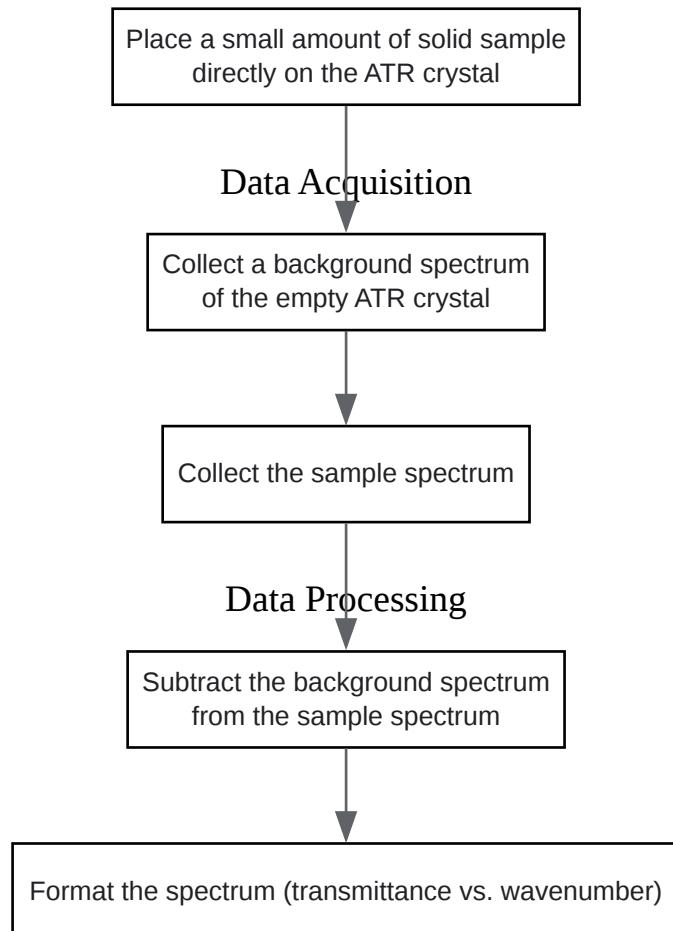
Caption: Workflow for NMR data acquisition and processing.

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Amino-2-methoxypyridine-4-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d₆) to a volume of about 0.7 mL in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Lock the field frequency using the deuterium signal of the solvent.
 - Optimize the magnetic field homogeneity by shimming.
 - Acquire the ¹H spectrum using a standard pulse sequence.
 - Acquire the ¹³C spectrum with proton decoupling.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Perform phase and baseline corrections.
 - Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

Sample Preparation (ATR)



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Caption: Workflow for ATR-FTIR data acquisition.

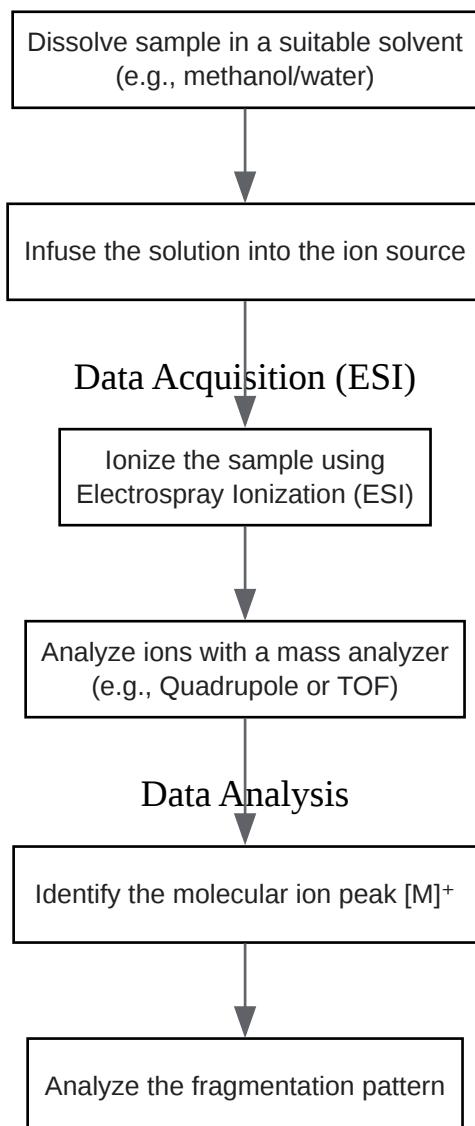
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol:

- Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of the solid **5-Amino-2-methoxypyridine-4-carboxylic acid** sample onto the ATR crystal and apply pressure to ensure good contact.

- Spectrum Acquisition: Collect the infrared spectrum of the sample, typically over a range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Introduction



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Caption: Workflow for mass spectrometry data acquisition.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

- Sample Preparation: Prepare a dilute solution of **5-Amino-2-methoxypyridine-4-carboxylic acid** in a suitable solvent mixture, such as methanol/water with a small amount of formic acid or ammonium hydroxide to aid ionization.
- Instrumentation: Use a mass spectrometer equipped with an ESI source.
- Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. The sample will be nebulized and ionized.
- Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) and separated based on their mass-to-charge ratio (m/z).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation.
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